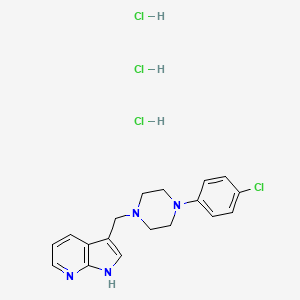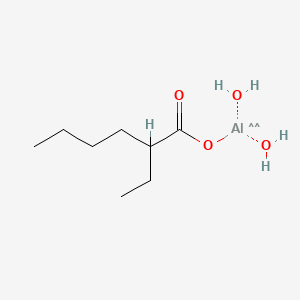
1,2,4-Benzenetricarboxylic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Benzenetricarboxylic acid benzyl ester is an organic compound derived from 1,2,4-benzenetricarboxylic acid It is characterized by the presence of three carboxylic acid groups attached to a benzene ring, with one of these groups esterified with a benzyl group
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetricarboxylic acid benzyl ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 1,2,4-Benzenetricarboxylic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed:
Hydrolysis: 1,2,4-Benzenetricarboxylic acid.
Reduction: 1,2,4-Benzenetricarboxylic acid benzyl alcohol.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
科学研究应用
1,2,4-Benzenetricarboxylic acid benzyl ester has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Polymer Chemistry: It is utilized in the modification of polymers to enhance their properties.
作用机制
The mechanism of action of 1,2,4-benzenetricarboxylic acid benzyl ester depends on the specific application and reaction it is involved in. For instance, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.
相似化合物的比较
1,2,4-Benzenetricarboxylic acid: The parent compound with three carboxylic acid groups.
1,2,4-Benzenetricarboxylic acid trimethyl ester: An esterified derivative with three methyl ester groups.
1,2,4-Benzenetricarboxylic acid trioctyl ester: An esterified derivative with three octyl ester groups.
Uniqueness: 1,2,4-Benzenetricarboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and reactivity compared to other esterified derivatives. The benzyl group can participate in additional reactions, such as nucleophilic substitution, which are not possible with simpler alkyl esters.
属性
IUPAC Name |
4-phenylmethoxycarbonylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-14(18)11-6-7-12(13(8-11)15(19)20)16(21)22-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEVREPWQUNWAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B570680.png)


![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)



